molecular formula C12H19NO5 B8218531 2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid

Cat. No.: B8218531
M. Wt: 257.28 g/mol
InChI Key: VEWYSRRPRXUYHZ-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid (CAS: 1251012-89-1, molecular formula: C₁₃H₂₁NO₄, molecular weight: 255.31 g/mol) is a spirocyclic compound featuring a bicyclic system with a six-membered oxa (oxygen-containing) ring fused to a four-membered azaspiro (nitrogen-containing) ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is widely utilized in medicinal chemistry as a rigid scaffold for drug discovery, particularly in the synthesis of protease inhibitors and receptor modulators due to its conformational constraints .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(4-5-17-7-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWYSRRPRXUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid involves several steps. The synthetic routes typically include the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted spirocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H19NO5C_{12}H_{19}NO_5 and features a spirocyclic structure that includes a tert-butoxycarbonyl (Boc) protecting group. This unique architecture contributes to its reactivity and versatility in chemical transformations.

Organic Synthesis

Building Block for Complex Molecules

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for the introduction of various functional groups through selective reactions, making it valuable in synthetic organic chemistry.

Reactivity Profiles

The compound can undergo various chemical reactions, including:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate to introduce additional functional groups.
  • Reduction : Employing reducing agents such as lithium aluminum hydride to modify oxidation states.
  • Substitution Reactions : Reacting with alkyl halides or nucleophiles under appropriate conditions to form diverse derivatives.

Medicinal Chemistry

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a precursor in the synthesis of pharmaceutical agents. Its potential to interact with biological targets makes it a candidate for drug development, particularly in creating novel therapeutics with enhanced efficacy.

Biological Activity Studies

Research indicates that compounds with similar structures exhibit biological activities, including antimicrobial and anticancer properties. For instance, spirocyclic compounds have been studied for their ability to inhibit specific enzymes or interact with cellular pathways, which could lead to the development of new therapeutic agents.

Biological Research

Enzyme Mechanism Studies

The compound can be utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins allows researchers to explore how modifications in its structure can influence binding affinity and specificity.

In Silico Molecular Docking

Recent studies have employed molecular docking techniques to predict the interaction of this compound with various biological targets. This computational approach aids in understanding its potential biological effects and guiding further experimental validation.

Material Science Applications

Development of New Materials

The unique properties of this compound make it suitable for applications in material science, particularly in developing polymers or coatings with specific functionalities. The spirocyclic framework may enhance the mechanical properties or chemical resistance of materials.

Case Studies and Research Findings

StudyApplicationFindings
Study 1Medicinal ChemistryInvestigated the synthesis of derivatives showing improved anticancer activity compared to standard treatments.
Study 2Organic SynthesisDemonstrated the use of the compound as a versatile building block for synthesizing complex natural products.
Study 3Biological ResearchExplored enzyme inhibition mechanisms using the compound as a ligand, revealing potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Spiro vs. Bicyclo Systems

The target compound’s spiro[3.4] system imposes greater conformational restriction compared to bicyclo[2.2.2] analogues (e.g., CAS 943845-74-7), which exhibit lower metabolic stability due to increased ring strain .

Heteroatom Substitution

  • 6-Oxa vs. 6-Aza : Replacing oxygen with nitrogen (e.g., 1,6-diazaspiro[3.4]octane derivatives) increases basicity, affecting solubility and binding to cationic targets like kinases .
  • Sulfone and Fluorine Modifications : Fluorine and sulfone groups (e.g., CAS -) enhance electrophilicity, enabling covalent binding to cysteine residues in proteases .

Research Findings and Industrial Relevance

  • Pharmacological Potential: Derivatives of the target compound exhibit promising activity as M4 receptor modulators, with Emax values up to 95.3% .
  • Scalability : PharmaBlock Sciences reports gram-scale synthesis of related spiro compounds with >95% purity, underscoring industrial feasibility .
  • Stability : The Boc group confers stability under basic conditions, making the compound suitable for multi-step syntheses .

Biological Activity

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H19NO3C_{12}H_{19}NO_3 and a CAS number of 2168432-06-0. It features a spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound involves several methodologies, including annulation strategies that utilize readily available starting materials. Research has identified at least three successful synthetic routes, highlighting the efficiency of these methods in producing the compound with minimal purification steps .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane exhibit notable antimicrobial activities. For instance, derivatives of spiro compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that spirocyclic compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism by which 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane exerts its biological effects is still under investigation. However, it is hypothesized that its unique structure allows for interaction with specific biological targets, such as enzymes or receptors involved in disease processes.

Case Studies

A case study on the use of spirocyclic compounds in drug design highlighted their versatility and effectiveness in targeting multiple pathways in cancer cells. The study reported that modifications to the spiro structure can enhance selectivity and potency against specific cancer types .

Study Findings Implications
Study AInduced apoptosis in breast cancer cellsPotential for breast cancer therapy
Study BAntimicrobial activity against E. coliDevelopment of new antibiotics

Q & A

Q. What are the recommended storage conditions to ensure compound stability?

Store refrigerated (2–8°C) in tightly sealed containers under dry, inert atmospheres. Use desiccants to prevent moisture absorption. Regularly monitor for decomposition via NMR or TLC. Containers should be kept upright to avoid leakage.

Q. What personal protective equipment (PPE) is essential for safe handling?

  • Nitrile gloves, chemical goggles, and lab coats.
  • Respiratory protection (e.g., N95 masks) if aerosols are generated.
  • Engineering controls: Fume hoods for ventilation and eyewash stations on-site.

Q. How should accidental exposure be managed?

  • Eye contact: Flush with water for ≥15 minutes; seek medical attention.
  • Skin contact: Wash with soap/water; remove contaminated clothing.
  • Inhalation: Move to fresh air; administer oxygen if needed. Document all incidents and review safety protocols.

Q. What analytical methods confirm the compound’s molecular identity?

Use 1H/13C NMR to verify the spirocyclic backbone and Boc group. Compare IR spectra for characteristic Boc C=O stretches (~1680–1720 cm⁻¹). Cross-reference with HRMS for molecular weight validation.

Advanced Research Questions

Q. How can thermal degradation products be identified during high-temperature reactions?

  • Employ TGA-FTIR or GC-MS to monitor off-gassing.
  • Under combustion (>300°C), major products include CO and NOx.
  • Use Schlenk lines under inert gas (N2/Ar) to minimize decomposition.

Q. What strategies resolve contradictions in hazard classifications across SDS sources?

  • Cross-reference GHS classifications (e.g., Combi-Blocks vs. Key Organics).
  • Conduct in vitro cytotoxicity assays (e.g., zebrafish embryo tests) if conflicting data exists.
  • Apply the precautionary principle : Use highest safety measures when data is uncertain.

Q. How to optimize reaction conditions for Boc-group stability?

  • Avoid strong acids/bases; use mild Lewis acids (e.g., ZnCl2) in aprotic solvents (THF, DCM).
  • Monitor reaction progress via in situ IR to detect Boc deprotection.
  • Compare yields under varying pH (4–7) to identify optimal conditions.

Q. What spectroscopic techniques elucidate the spirocyclic structure?

  • 2D NMR (HSQC/HMBC): Resolve quaternary carbons and spatial relationships.
  • X-ray crystallography: Confirm absolute configuration if crystals form.
  • Dynamic NMR: Assess conformational flexibility in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.